molecular formula C21H28N2OS B14659464 O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate CAS No. 51308-64-6

O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate

Cat. No.: B14659464
CAS No.: 51308-64-6
M. Wt: 356.5 g/mol
InChI Key: AVIIYEYDHKRPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butyl group, a tert-butylphenyl group, and a pyridinylcarbonimidothioate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the tert-butylphenylmethyl intermediate: This involves the reaction of tert-butylbenzene with formaldehyde under acidic conditions to form the corresponding benzyl alcohol, which is then converted to the benzyl chloride using thionyl chloride.

    Reaction with pyridine-3-carbonimidothioate: The benzyl chloride intermediate is then reacted with pyridine-3-carbonimidothioate in the presence of a base such as sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butyl or pyridinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Butyl S-((4-(1,1-dimethylethyl)phenyl)methyl) 3-pyridinylcarbonimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51308-64-6

Molecular Formula

C21H28N2OS

Molecular Weight

356.5 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C21H28N2OS/c1-5-6-8-18-19(9-7-14-22-18)23-20(24)25-15-16-10-12-17(13-11-16)21(2,3)4/h7,9-14H,5-6,8,15H2,1-4H3,(H,23,24)

InChI Key

AVIIYEYDHKRPNE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.